

# Application Notes and Protocols for Usp28-IN-2

## In Vitro IC50 Determination

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### Compound of Interest

Compound Name: *Usp28-IN-2*

Cat. No.: *B12393081*

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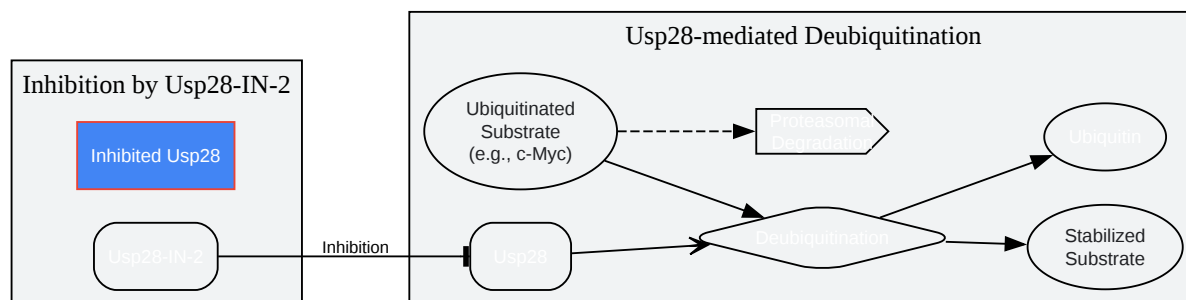
For Researchers, Scientists, and Drug Development Professionals

## Introduction

Ubiquitin-specific protease 28 (Usp28) is a deubiquitinating enzyme that has emerged as a promising therapeutic target in oncology. It is implicated in the stabilization of several oncoproteins, including c-Myc. **Usp28-IN-2** is a potent and selective inhibitor of Usp28, and determining its half-maximal inhibitory concentration (IC50) is a critical step in characterizing its biochemical activity. This document provides a detailed protocol for an in vitro assay to determine the IC50 value of **Usp28-IN-2**.

The assay is based on the cleavage of a fluorogenic ubiquitin substrate, Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC), by recombinant human Usp28. The enzymatic cleavage of Ub-AMC releases the fluorescent AMC molecule, resulting in an increase in fluorescence intensity. The inhibitory effect of **Usp28-IN-2** is quantified by measuring the reduction in the rate of fluorescence increase in the presence of the inhibitor.

## Signaling Pathway of Usp28



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Caption: Usp28 signaling and inhibition workflow.

## Experimental Protocols

### Materials and Reagents

Reagent	Supplier	Catalog Number
Recombinant Human Usp28	(e.g., Boston Biochem)	(e.g., E-582)
Ubiquitin-AMC	(e.g., Boston Biochem)	(e.g., U-550)
Usp28-IN-2	(e.g., MedChemExpress)	(e.g., HY-136332)
HEPES	(e.g., Sigma-Aldrich)	(e.g., H3375)
Sodium Chloride (NaCl)	(e.g., Sigma-Aldrich)	(e.g., S9888)
Glycerol	(e.g., Sigma-Aldrich)	(e.g., G5516)
Magnesium Chloride (MgCl <sub>2</sub> )	(e.g., Sigma-Aldrich)	(e.g., M8266)
Adenosine Triphosphate (ATP)	(e.g., Sigma-Aldrich)	(e.g., A2383)
Dithiothreitol (DTT)	(e.g., Sigma-Aldrich)	(e.g., D9779)
Dimethyl Sulfoxide (DMSO)	(e.g., Sigma-Aldrich)	(e.g., D8418)
96-well black, flat-bottom microplate	(e.g., Corning)	(e.g., 3603)

## Reagent Preparation

Reagent Buffer	Component	Final Concentration
Assay Buffer (1x)	HEPES (pH 7.5)	50 mM
NaCl	100 mM	
Glycerol	5% (v/v)	
MgCl <sub>2</sub>	5 mM	
ATP	1 mM	
DTT	1 mM	
Recombinant Human Usp28 Stock	Usp28 Enzyme	1 µM in Assay Buffer
Ubiquitin-AMC Stock	Ub-AMC	10 mM in DMSO
Usp28-IN-2 Stock	Usp28-IN-2	10 mM in DMSO

Note: Prepare fresh 1x Assay Buffer with DTT and ATP on the day of the experiment.

## Experimental Workflow

Caption: In vitro IC<sub>50</sub> determination workflow.

## Assay Protocol

- Prepare Serial Dilutions of **Usp28-IN-2**:
  - Perform a serial dilution of the 10 mM **Usp28-IN-2** stock solution in DMSO to obtain a range of concentrations (e.g., from 10 mM to 0.1 nM).
  - Further dilute each DMSO stock 1:100 in 1x Assay Buffer to create the working inhibitor solutions. This results in a final DMSO concentration of 1% in the assay.
- Enzyme Preparation:
  - Thaw the recombinant human Usp28 enzyme on ice.

- Dilute the Usp28 stock solution to a working concentration of 2 nM in cold 1x Assay Buffer. Keep the enzyme on ice until use.
- Assay Plate Setup:
  - Add 50 µL of the 2 nM Usp28 working solution to each well of a 96-well black, flat-bottom microplate.
  - Include wells for "no inhibitor" controls (containing 1% DMSO in Assay Buffer) and "no enzyme" controls (containing 1x Assay Buffer only).
- Inhibitor Addition and Pre-incubation:
  - Add 25 µL of the **Usp28-IN-2** working solutions to the respective wells.
  - Add 25 µL of 1% DMSO in Assay Buffer to the "no inhibitor" and "no enzyme" control wells.
  - Gently mix the plate and incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation:
  - Prepare a 4 µM working solution of Ub-AMC by diluting the 10 mM stock in 1x Assay Buffer.
  - Initiate the enzymatic reaction by adding 25 µL of the 4 µM Ub-AMC working solution to all wells. The final concentration of Ub-AMC in the 100 µL reaction volume will be 1 µM.
- Fluorescence Measurement:
  - Immediately place the microplate in a fluorescence plate reader pre-set to 30°C.
  - Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
  - Plate Reader Settings:
    - Excitation Wavelength: 360 nm

- Emission Wavelength: 460 nm
- Kinetic read mode

## Data Presentation and Analysis

### Data Analysis Steps

- Determine the Initial Rate of Reaction:
  - For each well, plot the fluorescence intensity against time.
  - Determine the initial linear portion of the curve and calculate the slope (rate of reaction) in Relative Fluorescence Units per minute (RFU/min).
- Calculate Percent Inhibition:
  - Calculate the average rate for the "no inhibitor" control (Maximal Activity) and the "no enzyme" control (Background).
  - Calculate the percent inhibition for each concentration of **Usp28-IN-2** using the following formula:
- IC50 Determination:
  - Plot the Percent Inhibition against the logarithm of the **Usp28-IN-2** concentration.
  - Fit the data to a non-linear regression curve (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) using a suitable software package (e.g., GraphPad Prism).
  - The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.

## Summary of Quantitative Data

Parameter	Value
Enzyme	Recombinant Human Usp28
Enzyme Concentration (final)	1 nM
Substrate	Ubiquitin-AMC
Substrate Concentration (final)	1 $\mu$ M
Inhibitor	Usp28-IN-2
Inhibitor Concentration Range	e.g., 0.1 nM to 10 $\mu$ M
Assay Buffer	50 mM HEPES (pH 7.5), 100 mM NaCl, 5% glycerol, 5 mM MgCl <sub>2</sub> , 1 mM ATP, 1 mM DTT
Final DMSO Concentration	1%
Incubation Temperature	30°C
Incubation Time (Inhibitor)	30 minutes
Reaction Time	30-60 minutes
Detection Method	Fluorescence (Ex: 360 nm, Em: 460 nm)
Reported Usp28-IN-2 IC <sub>50</sub>	~0.3 $\mu$ M

## Conclusion

This protocol provides a detailed and robust method for determining the in vitro IC<sub>50</sub> of **Usp28-IN-2**. Adherence to this protocol will enable researchers to accurately assess the inhibitory potency of this compound and can be adapted for the screening and characterization of other Usp28 inhibitors. Accurate and reproducible IC<sub>50</sub> determination is fundamental for the preclinical evaluation of potential drug candidates targeting the deubiquitinase Usp28.

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